molecular formula C2H3N3 B570175 1H-1,2,4-Triazole-3,5-13C2 CAS No. 1773496-71-1

1H-1,2,4-Triazole-3,5-13C2

Cat. No. B570175
M. Wt: 71.052
InChI Key: NSPMIYGKQJPBQR-ZDOIIHCHSA-N
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Description

1H-1,2,4-Triazole-3,5-13C2 is a derivative of 1,2,4-Triazole . 1,2,4-Triazole is a planar molecule with the molecular formula C2H3N3 . It exhibits tautomerism in solution . It’s a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

1,2,4-Triazole can be synthesized from various starting materials such as carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride . A series of 1H-1,2,3-triazole-4H-chromene-D-glucose hybrid compounds was synthesized via click chemistry using 2-amino-7-propargyloxy-4H-chromene-3-carbonitriles .


Molecular Structure Analysis

The C-N and N-N distances in 1,2,4-Triazole fall into a narrow range of 136 - 132 picometers, consistent with its aromaticity . Although two tautomers can be envisioned, only one exists practically speaking . The 3D structure of 1,2,4-Triazole can be viewed using Java or Javascript .


Chemical Reactions Analysis

1H-1,2,4-Triazoles are π deficient because both carbon atoms are attached to electronegative nitrogen atoms and the electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions . It is a weak base and the pKa of 2.19 is for protonated species .


Physical And Chemical Properties Analysis

1H-1,2,4-Triazoles are colorless liquids, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .

Safety And Hazards

1H-1,2,4-Triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(3,5-13C2)1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=N[13CH]=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.051 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-3,5-13C2

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